molecular formula C11H13F2N B12111196 (R)-2-(4-(Difluoromethyl)phenyl)pyrrolidine

(R)-2-(4-(Difluoromethyl)phenyl)pyrrolidine

Katalognummer: B12111196
Molekulargewicht: 197.22 g/mol
InChI-Schlüssel: SJINQHYPUMFBAO-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-(4-(Difluoromethyl)phenyl)pyrrolidine is a chiral compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the desired stereochemistry is obtained.

Industrial Production Methods

Industrial production of ®-2-(4-(Difluoromethyl)phenyl)pyrrolidine may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(4-(Difluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-2-(4-(Difluoromethyl)phenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioisostere, which can mimic the properties of other biologically active molecules. This makes it a valuable tool in drug discovery and development .

Medicine

In medicine, ®-2-(4-(Difluoromethyl)phenyl)pyrrolidine is investigated for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles .

Industry

In the industrial sector, this compound is used in the production of advanced materials with enhanced properties, such as increased thermal stability and resistance to degradation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-2-(4-(Difluoromethyl)phenyl)pyrrolidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. This group can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable compound in various applications .

Eigenschaften

Molekularformel

C11H13F2N

Molekulargewicht

197.22 g/mol

IUPAC-Name

(2R)-2-[4-(difluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C11H13F2N/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h3-6,10-11,14H,1-2,7H2/t10-/m1/s1

InChI-Schlüssel

SJINQHYPUMFBAO-SNVBAGLBSA-N

Isomerische SMILES

C1C[C@@H](NC1)C2=CC=C(C=C2)C(F)F

Kanonische SMILES

C1CC(NC1)C2=CC=C(C=C2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.